6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride
Overview
Description
Synthesis Analysis
Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .Scientific Research Applications
Synthesis and Derivative Formation
6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride is a compound involved in various synthetic processes. A study outlines the synthesis of various chloroimidazo pyridines and related derivatives, highlighting the role of 6-chloroimidazo pyridines in these syntheses (Rousseau & Robins, 1965). Similarly, the direct C3 alkenylation of imidazo[1,2-a]pyridines using a palladium-catalyzed method has been investigated, demonstrating the compound's utility in producing polyfunctional compounds (Koubachi et al., 2008).
Coordination Polymers and Supramolecular Frameworks
6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride plays a significant role in the formation of coordination polymers and supramolecular frameworks. A study describes its use in constructing zero-dimensional complexes and one-dimensional coordination polymers, which are then assembled into porous three-dimensional frameworks (Yin et al., 2021).
Antitumor Activity
The compound's derivatives have been investigated for their antitumor activity. A study explored the inhibitory effect of Cu(II)-based coordination complexes, derived from substituted imidazo[1,2-α]pyridine ligands, on human myocardial aneurysm cells (Liu et al., 2020).
Phosphorescent Properties
Research into the phosphorescent properties of 6-chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride derivatives has shown their potential in creating dynamic functional materials. These derivatives exhibit different phosphorescent colors and quantum yields, with the ability to switch colors in response to external stimuli (Li & Yong, 2019).
Medicinal Chemistry
This compound serves as a crucial building block in medicinal chemistry. It has been featured in the synthesis of various therapeutic agents, demonstrating its broad applicability in drug development (Deep et al., 2016).
Photoluminescent Properties
Studies have also investigated the photoluminescent properties of coordination compounds based on this chemical. These properties are essential for the development of materials with potential applications in lighting and display technologies (Li, Ni, & Yong, 2018).
properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridin-8-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-4,11H;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAFJFPKWGNMAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)O)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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